molecular formula C15H20FNO B3341999 N-(2-ethylcyclohexyl)-4-fluorobenzamide CAS No. 1178671-89-0

N-(2-ethylcyclohexyl)-4-fluorobenzamide

Cat. No. B3341999
CAS RN: 1178671-89-0
M. Wt: 249.32 g/mol
InChI Key: RLDQDKSUNCPSFL-UHFFFAOYSA-N
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Description

N-(2-ethylcyclohexyl)-4-fluorobenzamide, also known as ABP-688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential application in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-(2-ethylcyclohexyl)-4-fluorobenzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. mGluR5 is involved in the regulation of various neuronal functions, including synaptic plasticity, learning, and memory. This compound binds to the orthosteric site of mGluR5 and prevents the binding of glutamate, the endogenous ligand for mGluR5. This results in the inhibition of downstream signaling cascades and the modulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been demonstrated to reduce anxiety-like behavior and improve cognitive function in mice. This compound has also been shown to have antipsychotic effects in rats, reducing the hyperactivity induced by psychostimulants. Additionally, this compound has been shown to reduce ethanol self-administration in rats, suggesting its potential as a treatment for alcohol addiction.

Advantages and Limitations for Lab Experiments

N-(2-ethylcyclohexyl)-4-fluorobenzamide has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This compound is also highly potent, with an IC50 value of 8 nM. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the study of N-(2-ethylcyclohexyl)-4-fluorobenzamide. One area of interest is the potential application of this compound in the treatment of schizophrenia. mGluR5 has been implicated in the pathophysiology of schizophrenia, and this compound has shown promise as a potential antipsychotic in preclinical models. Another area of interest is the potential use of this compound in combination with other drugs. For example, this compound may enhance the efficacy of existing antidepressants or antipsychotics when used in combination. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.

Scientific Research Applications

N-(2-ethylcyclohexyl)-4-fluorobenzamide has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. This compound has also been investigated for its potential to treat drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.

properties

IUPAC Name

N-(2-ethylcyclohexyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h7-11,14H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDQDKSUNCPSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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